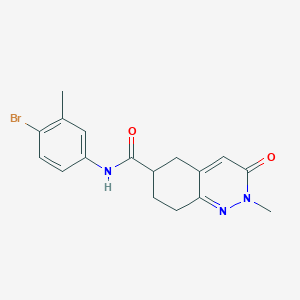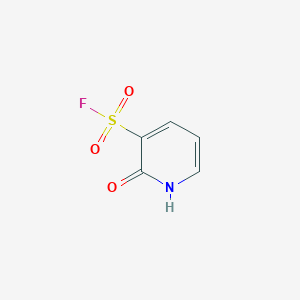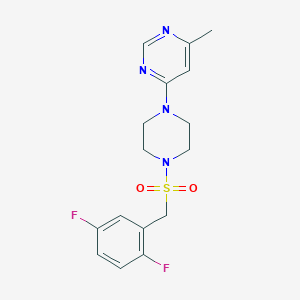
3,6-Dibromoisobenzofuran-1(3H)-one
Overview
Description
3,6-Dibromoisobenzofuran-1(3H)-one, also known as 3,6-DBF or 3,6-DBFO, is an organic compound belonging to the class of heteroaromatic compounds. It is a colorless, crystalline solid with a molecular weight of 250.97 g/mol and a melting point of 116-118 °C. 3,6-DBF is a highly reactive and versatile molecule, and has been widely studied for its potential applications in synthetic organic chemistry and drug discovery.
Scientific Research Applications
Resonance-Assisted Hydrogen Bonding :
- Isobenzofuran-1(3H)-ones, including 3,6-Dibromoisobenzofuran-1(3H)-one, demonstrate unique resonance-assisted hydrogen bonding (RAHBs), which contributes to energy stabilization and affects the electronic delocalization in crystal structures. This property is essential in understanding molecular interactions and designing new materials (Franca et al., 2016).
Synthesis and Structural Analysis :
- The molecule has been involved in studies related to synthesis and structural characterization, which are critical for developing new pharmaceuticals and materials. For instance, studies have focused on its rearrangement and annulation processes, contributing to the synthesis of novel compounds (Mal et al., 2015).
Divergent Synthesis Applications :
- Research shows its use in divergent synthesis processes, particularly in the formation of isobenzofuran-1(3H)-one derivatives, highlighting its versatility in chemical synthesis (Du et al., 2022).
Molecular Docking and Antioxidant Activities :
- The compound has been studied for its potential in molecular docking, DNA binding, and antioxidant activities. These studies are crucial for understanding its interactions at the molecular level, which can inform drug design and development (Yılmaz et al., 2020).
Catalysis and Green Chemistry :
- It has applications in catalysis and green chemistry, exemplified by its role in efficient synthesis processes like the domino [Pd]-catalysis. These applications are vital for sustainable and environmentally friendly chemical production (Mahendar & Satyanarayana, 2016).
Optical and Nonlinear Optical Properties :
- The compound has been explored for its potential in optical applications, specifically in the field of optoelectronics, due to its significant nonlinear optical properties (Fankam et al., 2020).
Pharmacological Synthesis and Activities :
- Studies have also focused on synthesizing derivatives of isobenzofuran-1(3H)-ones and exploring their antiproliferative activity, underlining its potential in pharmacological applications (Teixeira et al., 2013).
properties
IUPAC Name |
3,6-dibromo-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJNGDOXAZNOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)OC2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromoisobenzofuran-1(3H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{4-[(prop-2-yn-1-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B2881922.png)
![7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2881927.png)

![Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2881930.png)

![2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881932.png)
![N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881933.png)



![N-(sec-butyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2881942.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2881944.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2881945.png)